N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
Brand Name:
Vulcanchem
CAS No.:
102259-75-6
VCID:
VC0033890
InChI:
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H
SMILES:
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl
Molecular Formula:
C17H27ClN2O
Molecular Weight:
310.9 g/mol
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
CAS No.: 102259-75-6
Main Products
VCID: VC0033890
Molecular Formula: C17H27ClN2O
Molecular Weight: 310.9 g/mol
CAS No. | 102259-75-6 |
---|---|
Product Name | N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
Molecular Formula | C17H27ClN2O |
Molecular Weight | 310.9 g/mol |
IUPAC Name | 7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
Standard InChI | InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
Standard InChIKey | RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Canonical SMILES | COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Synonyms | N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
PubChem Compound | 3025198 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume